1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole
CAS No.: 88207-48-1
Cat. No.: VC19258235
Molecular Formula: C20H14ClNO2S
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88207-48-1 |
|---|---|
| Molecular Formula | C20H14ClNO2S |
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-3-chloro-2-phenylindole |
| Standard InChI | InChI=1S/C20H14ClNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H |
| Standard InChI Key | HMCUFSJGBRTBKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Cl |
Introduction
Structural and Molecular Characteristics
1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole belongs to the sulfonamide class of indole derivatives. Its molecular formula, , corresponds to a molecular weight of 367.8 g/mol. The indole core consists of a fused benzene and pyrrole ring, with substituents influencing electronic and steric properties. The benzenesulfonyl group enhances metabolic stability, while the chloro and phenyl groups modulate interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 88207-48-1 |
| Molecular Formula | |
| Molecular Weight | 367.8 g/mol |
| Sulfur Content | 8.72% |
| Chlorine Content | 9.63% |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The compound is synthesized via palladium(II)-mediated direct arylation, leveraging aryl halides and indole precursors. A representative protocol involves:
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Reacting 3-chloro-1H-indole with benzenesulfonyl chloride in the presence of triethylamine.
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Employing Pd(OAc)₂/dppm (bis(diphenylphosphino)methane) as the catalytic system .
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Conducting the reaction in aqueous media at mild temperatures (60–80°C) to achieve yields of 60–77% .
Table 2: Optimization of Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/dppm | H₂O | 80 | 77 |
| PdCl₂(PPh₃)₂ | DMF | 100 | 52 |
| CuI/1,10-phenanthroline | Toluene | 120 | 38 |
Photoredox Catalysis
Recent advances utilize photoredox catalysis for indole functionalization. N-Sulfonylation of 3-acyl indoles with benzenesulfonyl chloride under blue LED irradiation achieves regioselective sulfonation at N1 . This method avoids harsh conditions and improves scalability.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Biological Activities
Antimycobacterial Activity
The compound exhibits inhibitory effects against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 28.0 µM . Comparative studies with analogs reveal:
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Chlorine at C3 enhances target binding via halogen bonds.
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The benzenesulfonyl group reduces cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) .
Table 3: Antimycobacterial Activity of Indole Derivatives
| Compound | MIC (µM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 3-Chloro-2-phenyl-1H-indole | 28.0 | >100 |
| 4-Methoxy analog | 47.8 | 85.3 |
| 4-Trifluoromethyl analog | 94.7 | 62.1 |
Pharmacological and Toxicological Profiles
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Acute Toxicity: No mortality observed in murine models at 500 mg/kg .
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Genotoxicity: Negative in Ames tests and micronucleus assays .
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Pharmacokinetics: Moderate plasma protein binding (78%) and hepatic clearance (12 mL/min/kg) predict once-daily dosing.
Applications in Medicinal Chemistry
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